molecular formula C9H21NO B13273966 2-Methoxy-3,4,4-trimethylpentan-1-amine

2-Methoxy-3,4,4-trimethylpentan-1-amine

Cat. No.: B13273966
M. Wt: 159.27 g/mol
InChI Key: SDRMKAUEMYOIMQ-UHFFFAOYSA-N
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Description

2-Methoxy-3,4,4-trimethylpentan-1-amine is an organic compound with the molecular formula C9H21NO. It is a derivative of pentan-1-amine, featuring a methoxy group and three methyl groups attached to the carbon chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,4,4-trimethylpentan-1-amine typically involves the alkylation of 2-methoxy-3,4,4-trimethylpentan-1-ol with an amine source. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,4,4-trimethylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Methoxy-3,4,4-trimethylpentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,4,4-trimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2,4,4-trimethylpentan-1-amine
  • 2-Methoxy-3,4,4-trimethylpentan-2-amine
  • 2-Methoxy-3,4,4-trimethylpentan-3-amine

Uniqueness

2-Methoxy-3,4,4-trimethylpentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-methoxy-3,4,4-trimethylpentan-1-amine

InChI

InChI=1S/C9H21NO/c1-7(9(2,3)4)8(6-10)11-5/h7-8H,6,10H2,1-5H3

InChI Key

SDRMKAUEMYOIMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(CN)OC)C(C)(C)C

Origin of Product

United States

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